2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide
Description
2-Furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide is a benzimidazole-derived compound featuring a furan ring, a 2-methylpropyl substituent, and a carboxamide linker. Its molecular formula is C₁₉H₂₃N₃O₂, with a molecular weight of 325.4 g/mol . The benzimidazole core is synthesized via condensation of o-phenylenediamine with formic acid or aldehydes, followed by alkylation to introduce the 2-methylpropyl group. The furan-carboxamide moiety is appended through nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)11-20-14-7-4-3-6-13(14)19-16(20)10-18-17(21)15-8-5-9-22-15/h3-9,12H,10-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQKMZKNUBNAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction where a furan derivative reacts with the benzimidazole intermediate.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function . The furan ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 2-methylpropyl group in the target compound enhances lipophilicity compared to smaller alkyl chains (e.g., ethyl or propyl) but reduces steric hindrance relative to bulkier substituents like 4-chlorophenoxypropyl . Phenoxy derivatives (e.g., 4-chlorophenoxypropyl in ) exhibit higher molecular weights and altered electronic profiles due to electron-withdrawing (-Cl) or donating (-OCH₃) groups, influencing binding to hydrophobic enzyme pockets .
- Carboxamide Modifications :
- N-Methylation (e.g., ) improves metabolic stability but may reduce hydrogen-bonding capacity with biological targets .
Key Findings:
- Antimicrobial Potency: Chlorophenoxy and methoxyphenoxy derivatives () show superior activity compared to the target compound, likely due to enhanced hydrophobic interactions with microbial membranes .
- Enzyme Inhibition: The target compound’s simpler substituent profile may limit its efficacy against DNA gyrase compared to methoxyphenoxy analogs (), but its moderate lipophilicity could favor urease inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
